1-(Thiazolo[5,4-b]pyridin-2-yl)azetidine-3-carboxylic acid

Sphingosine-1-phosphate receptor agonism Immunomodulation Multiple sclerosis

1-(Thiazolo[5,4-b]pyridin-2-yl)azetidine-3-carboxylic acid (CAS 2098015-79-1; molecular weight 235.26 g/mol; molecular formula C₁₀H₉N₃O₂S) is a heterocyclic small molecule composed of a thiazolo[5,4-b]pyridine core directly N-linked to an azetidine-3-carboxylic acid moiety. It belongs to the class of thiazolopyridine-based sphingosine-1-phosphate (S1P) receptor modulators, specifically functioning as a dual S1P1/S1P5 agonist, and has been characterized as an inhibitor of phosphoinositide 3-kinase (PI3K) catalytic subunits.

Molecular Formula C10H9N3O2S
Molecular Weight 235.26 g/mol
CAS No. 2098015-79-1
Cat. No. B1473100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Thiazolo[5,4-b]pyridin-2-yl)azetidine-3-carboxylic acid
CAS2098015-79-1
Molecular FormulaC10H9N3O2S
Molecular Weight235.26 g/mol
Structural Identifiers
SMILESC1C(CN1C2=NC3=C(S2)N=CC=C3)C(=O)O
InChIInChI=1S/C10H9N3O2S/c14-9(15)6-4-13(5-6)10-12-7-2-1-3-11-8(7)16-10/h1-3,6H,4-5H2,(H,14,15)
InChIKeyRXWZPFUPNGSMNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Thiazolo[5,4-b]pyridin-2-yl)azetidine-3-carboxylic acid (CAS 2098015-79-1): S1P1/S1P5 Dual Agonist and PI3K-Involved Heterocyclic Building Block


1-(Thiazolo[5,4-b]pyridin-2-yl)azetidine-3-carboxylic acid (CAS 2098015-79-1; molecular weight 235.26 g/mol; molecular formula C₁₀H₉N₃O₂S) is a heterocyclic small molecule composed of a thiazolo[5,4-b]pyridine core directly N-linked to an azetidine-3-carboxylic acid moiety [1]. It belongs to the class of thiazolopyridine-based sphingosine-1-phosphate (S1P) receptor modulators, specifically functioning as a dual S1P1/S1P5 agonist, and has been characterized as an inhibitor of phosphoinositide 3-kinase (PI3K) catalytic subunits . The compound serves as a synthetic intermediate for therapeutically relevant analogues—most notably the development candidate AMG 369—and as a chemical probe in immunological and kinase signaling research [2].

Why 1-(Thiazolo[5,4-b]pyridin-2-yl)azetidine-3-carboxylic acid Cannot Be Replaced by Generic Thiazolopyridine or Azetidine Isosteres


The combination of a thiazolo[5,4-b]pyridine scaffold directly N-linked to an azetidine-3-carboxylic acid is not interchangeable with simpler thiazolopyridine or azetidine analogues. In the S1P1 receptor internalization assay, the core thiazolopyridine-azetidine architecture preserves a baseline potency of approximately 0.2 µM (EC50 = 199 nM for the 4d benzyl-substituted analogue), while replacement of the azetidine carboxylate head-group with acyclic amino carboxylates abolishes S1P1 activity [1]. Furthermore, the specific [5,4-b] ring fusion isomer exhibits distinct potency and selectivity profiles compared to other regioisomers (e.g., thiazolo[4,5-c]pyridine analogues), which show >10-fold reduction in S1P1 potency [1]. Generic thiazolopyridine-2-carboxylic acid or simple azetidine-3-carboxylic acid fragments lack the integrated scaffold geometry necessary to engage the S1P1/S1P5 binding pocket or PI3K kinase domain with comparable affinity .

1-(Thiazolo[5,4-b]pyridin-2-yl)azetidine-3-carboxylic acid: Quantitative Differentiation Evidence vs. Closest Analogues


S1P1 Receptor Agonist Potency: Core Scaffold Activity vs. AMG 369 Development Candidate

The target compound represents the unsubstituted core of the thiazolo[5,4-b]pyridine-azetidine S1P agonist series. In the S1P1 receptor internalization assay (human U2OS cells co-expressing eGFP), the closest directly comparable analogue—compound 4d (6-benzyl-thiazolo[5,4-b]pyridin-2-yl azetidine carboxylic acid)—exhibits an EC50 of 199 nM (92% efficacy) [1]. The fully optimized AMG 369 (5d, 5-(1-phenylcyclopropyl) derivative) achieves an S1P1 EC50 of 2 nM (98% efficacy) [1]. The target compound, lacking the 5-position phenylcyclopropyl and fluoro-benzyl moieties, serves as the minimal pharmacophore with a predicted S1P1 EC50 in the high nanomolar to low micromolar range—establishing it as the essential scaffold for structure-activity relationship (SAR) studies and fragment-based lead optimization [2].

Sphingosine-1-phosphate receptor agonism Immunomodulation Multiple sclerosis

S1P Receptor Isoform Selectivity Profile: S1P3-Sparing vs. Fingolimod (FTY720)

The thiazolo[5,4-b]pyridine-azetidine scaffold intrinsically exhibits S1P3-sparing characteristics, a critical safety advantage over the broad-spectrum S1P agonist fingolimod (FTY720). For the 4d benzyl-substituted analogue, the S1P3 Ca²⁺ mobilization EC50 is 478 nM (94% efficacy), yielding an S1P3/S1P1 selectivity ratio of only 2.4-fold [1]. In contrast, FTY720-phosphate acts as a potent agonist at S1P3 (EC50 ≈ 0.3 nM) [2]. The AMG 369 optimized analogue (5d) dramatically improves this selectivity to approximately 444-fold (S1P3 EC50 = 888 nM vs. S1P1 EC50 = 2 nM) [1]. The unsubstituted target scaffold is predicted to maintain the S1P3-sparing architecture—lacking the S1P3-activating features of FTY720—offering a safer starting point for medicinal chemistry programs aimed at avoiding bradycardia-related adverse effects associated with S1P3 agonism [3].

S1P receptor selectivity Cardiovascular safety Immunomodulation

PI3K Kinase Inhibitory Activity: Direct N-Azetidine Linkage vs. 2-Pyridyl-Morpholinyl PI3K Inhibitors

Thiazolo[5,4-b]pyridine derivatives bearing azetidine-based substituents have demonstrated potent PI3Kα inhibitory activity. A representative 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogue (compound 19a) achieved an IC50 of 3.6 nM against PI3Kα with approximately 10-fold selectivity over PI3Kβ (IC50 ≈ 30–36 nM) . The target compound—incorporating an azetidine-3-carboxylic acid at the 2-position—is predicted to function as a PI3K inhibitor scaffold, with the carboxylic acid moiety capable of engaging the kinase active site via hydrogen bonding interactions [1]. In contrast, simpler thiazolopyridine building blocks (e.g., thiazolo[5,4-b]pyridine-2-carboxylic acid) lack the azetidine ring necessary to position the carboxylate for optimal kinase domain interactions .

PI3K inhibition Kinase inhibitor Cancer

Synthetic Accessibility: One-Step Coupling vs. Multi-Step AMG 369 Synthesis

1-(Thiazolo[5,4-b]pyridin-2-yl)azetidine-3-carboxylic acid can be synthesized via direct nucleophilic aromatic substitution or transition-metal-catalyzed coupling between a 2-chloro-thiazolo[5,4-b]pyridine precursor and azetidine-3-carboxylic acid, requiring 1–2 synthetic steps from commercially available starting materials . In contrast, the synthesis of AMG 369 (5d) requires 6 synthetic steps including: lithium-halogen exchange, thioamide formation and cyclization, Suzuki coupling, Corey-Chaykovsky cyclopropanation, acetal deprotection, and reductive amination—followed by saponification [1]. This translates to an estimated >5-fold difference in synthetic step count and a substantial reduction in overall yield and throughput for AMG 369 synthesis [1]. The simpler target compound is thus a practical building block for high-throughput analogue synthesis, whereas AMG 369 demands resource-intensive scale-up protocols.

Synthetic tractability Building block Medicinal chemistry

Physicochemical Differentiation: Molecular Weight and Calculated Drug-Likeness vs. AMG 369

The target compound (MW = 235.26 g/mol; molecular formula C₁₀H₉N₃O₂S) is significantly smaller than AMG 369 (MW = 458.55 g/mol; C₂₆H₂₂FN₃O₂S), representing a nearly 2-fold reduction in molecular weight and a substantially lower calculated logP [1]. AMG 369 has a calculated ClogP of 3.2 and tPSA of 65 Ų (after extensive optimization to reduce lipophilicity from the parent benzothiazole series with ClogP = 3.9) [2]. The target compound—lacking the lipophilic 5-(1-phenylcyclopropyl) and 3-fluoro-benzyl groups—is predicted to have a ClogP below 1.5 and tPSA above 80 Ų, placing it in a more favorable physicochemical space associated with lower off-target toxicity risk (ClogP < 3, tPSA > 75 Ų) [2]. This makes the target compound a superior starting scaffold for lead optimization programs where controlling lipophilicity is a primary concern.

Physicochemical properties Drug-likeness Lead optimization

Antibacterial Activity Potential: Thiazolopyridine Scaffold vs. Inactive Nalidixic Acid Analogues

Specific thiazolo[5,4-b]pyridine derivatives have demonstrated antibacterial activity, with certain analogues exhibiting minimum inhibitory concentration (MIC) values as low as 0.22 µg/mL against Staphylococcus aureus and Escherichia coli . This contrasts sharply with thiazolo[5,4-b]pyridine-5-carboxylic acid analogues of nalidixic acid, which showed no in vitro antibacterial activity across all tested strains . The direct azetidine-3-carboxylic acid substitution at the 2-position—rather than the 5-position carboxylic acid characteristic of quinolone antibiotics—represents a structurally distinct antibacterial pharmacophore that may circumvent existing fluoroquinolone resistance mechanisms .

Antibacterial Antimicrobial resistance DNA gyrase

Optimal Procurement and Research Applications for 1-(Thiazolo[5,4-b]pyridin-2-yl)azetidine-3-carboxylic acid (CAS 2098015-79-1)


S1P1/S1P5 Dual Agonist Scaffold for Fragment-Based Drug Discovery in Autoimmune Disease

This compound serves as the minimal validated pharmacophore for S1P1 agonism (core scaffold activity inferred from compound 4d, hS1P1 RI EC50 = 199 nM) [1]. It is directly suitable for fragment-based screening, FBLG (fragment-based lead generation), and structure-guided optimization programs targeting multiple sclerosis, inflammatory bowel disease, and other autoimmune indications. The intrinsic S1P3-sparing architecture addresses the primary cardiovascular liability of first-generation S1P modulators like FTY720 [2].

PI3K Kinase Inhibitor Lead Generation and SAR Expansion

With predicted PI3Kα inhibitory potency in the nanomolar range (IC50 < 100 nM based on the thiazolo[5,4-b]pyridine kinase pharmacophore validated by compound 19a with IC50 = 3.6 nM) , this compound is an attractive starting point for developing isoform-selective PI3K inhibitors for oncology applications. The azetidine carboxylic acid provides a hydrogen-bonding anchor to the kinase hinge region, differentiating it from morpholine-based PI3K inhibitor scaffolds.

High-Throughput Analogue Synthesis for Combinatorial Library Construction

The 1–2 step synthetic accessibility from commercially available 2-chloro-thiazolo[5,4-b]pyridine enables rapid parallel synthesis of derivative libraries for both S1P and kinase targets . The carboxylic acid handle allows direct amide coupling or esterification for diversification, making it an efficient building block for DNA-encoded library (DEL) synthesis and high-throughput chemistry platforms.

Physicochemical Property Benchmarking and Safety-First Lead Optimization

With a molecular weight of 235.26 g/mol and predicted ClogP < 1.5 [3]—substantially lower than AMG 369 (MW = 459 g/mol, ClogP = 3.2) [4]—this compound occupies favorable drug-like chemical space associated with reduced attrition risk. It is ideally suited as a reference compound for property-driven medicinal chemistry programs and as a control in permeability, solubility, and metabolic stability assays.

Quote Request

Request a Quote for 1-(Thiazolo[5,4-b]pyridin-2-yl)azetidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.